17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-heptanoate
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Overview
Description
17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-heptanoate is a synthetic derivative of cortisone, a steroid hormone. This compound is known for its anti-inflammatory and immunosuppressive properties, making it valuable in medical and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-heptanoate typically involves the esterification of 17,21-Dihydroxypregn-4-ene-3,11,20-trione with heptanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Purification steps, such as recrystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters and halides.
Scientific Research Applications
17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-heptanoate is widely used in scientific research due to its biological activity. Some applications include:
Chemistry: Used as a starting material for the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic uses in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The molecular targets include genes involved in inflammation, immune response, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Cortisone: A naturally occurring steroid hormone with similar anti-inflammatory properties.
Hydrocortisone: Another steroid hormone with a similar structure and function.
Prednisone: A synthetic corticosteroid with potent anti-inflammatory effects.
Uniqueness
17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-heptanoate is unique due to its specific esterification with heptanoic acid, which can alter its pharmacokinetic properties, such as absorption and distribution in the body. This modification can enhance its therapeutic efficacy and reduce side effects compared to other similar compounds.
Properties
CAS No. |
3593-92-8 |
---|---|
Molecular Formula |
C28H40O6 |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] heptanoate |
InChI |
InChI=1S/C28H40O6/c1-4-5-6-7-8-24(32)34-17-23(31)28(33)14-12-21-20-10-9-18-15-19(29)11-13-26(18,2)25(20)22(30)16-27(21,28)3/h15,20-21,25,33H,4-14,16-17H2,1-3H3/t20-,21-,25+,26-,27-,28-/m0/s1 |
InChI Key |
FCPICBCSNRSSEJ-JGCKISFHSA-N |
Isomeric SMILES |
CCCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |
Canonical SMILES |
CCCCCCC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O |
Origin of Product |
United States |
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